Cas no 1404958-72-0 (2-(N-cyclopropylacetamido)-2-(2,4-dichlorophenyl)acetic acid)

2-(N-Cyclopropylacetamido)-2-(2,4-dichlorophenyl)acetic acid is a specialized organic compound featuring a cyclopropylacetamido group and a 2,4-dichlorophenyl moiety attached to an acetic acid backbone. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical synthesis. The dichlorophenyl group enhances lipophilicity, while the cyclopropyl ring contributes to steric and electronic effects, influencing binding interactions. The carboxylic acid functionality allows for further derivatization, making it a versatile intermediate. Its well-defined molecular architecture supports precise modifications for targeted applications, particularly in drug discovery where such scaffolds are valued for their bioactivity. The compound’s purity and stability under standard conditions ensure reliable performance in synthetic workflows.
2-(N-cyclopropylacetamido)-2-(2,4-dichlorophenyl)acetic acid structure
1404958-72-0 structure
Product Name:2-(N-cyclopropylacetamido)-2-(2,4-dichlorophenyl)acetic acid
CAS No:1404958-72-0
MF:C13H13Cl2NO3
MW:302.153221845627
CID:6578296
PubChem ID:63704257
Update Time:2025-10-28

2-(N-cyclopropylacetamido)-2-(2,4-dichlorophenyl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(N-cyclopropylacetamido)-2-(2,4-dichlorophenyl)acetic acid
    • EN300-16666118
    • AKOS013014860
    • 1404958-72-0
    • Inchi: 1S/C13H13Cl2NO3/c1-7(17)16(9-3-4-9)12(13(18)19)10-5-2-8(14)6-11(10)15/h2,5-6,9,12H,3-4H2,1H3,(H,18,19)
    • InChI Key: IYKHOJNIDSGJFE-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1C(C(=O)O)N(C(C)=O)C1CC1)Cl

Computed Properties

  • Exact Mass: 301.0272487g/mol
  • Monoisotopic Mass: 301.0272487g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 373
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 57.6Ų

2-(N-cyclopropylacetamido)-2-(2,4-dichlorophenyl)acetic acid Pricemore >>

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Additional information on 2-(N-cyclopropylacetamido)-2-(2,4-dichlorophenyl)acetic acid

Introduction to 2-(N-cyclopropylacetamido)-2-(2,4-dichlorophenyl)acetic Acid (CAS No. 1404958-72-0)

2-(N-cyclopropylacetamido)-2-(2,4-dichlorophenyl)acetic acid, identified by its CAS number 1404958-72-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules that exhibit a unique structural framework, combining an amide group with a dichlorophenyl moiety, which suggests potential applications in drug design and development. The presence of both cyclopropyl and dichlorophenyl substituents imparts distinct electronic and steric properties, making it a candidate for further exploration in medicinal chemistry.

The structure of 2-(N-cyclopropylacetamido)-2-(2,4-dichlorophenyl)acetic acid is characterized by a central acetic acid backbone, modified by an amide linkage at the α-carbon position. The amide group is derived from N-cyclopropylacetamide, while the other α-carbon is substituted with a 2,4-dichlorophenyl group. This arrangement creates a molecule with multiple potential interaction sites, including hydrogen bonding capabilities due to the amide moiety and hydrophobic interactions mediated by the aromatic ring system. Such features are often exploited in the design of bioactive molecules to enhance binding affinity and selectivity towards biological targets.

In recent years, there has been growing interest in compounds that incorporate dichlorophenyl groups due to their ability to modulate enzyme activity and receptor binding. For instance, derivatives of biphenyl and chlorobiphenyl structures have been extensively studied for their pharmacological properties. The 2,4-dichlorophenyl substituent in 2-(N-cyclopropylacetamido)-2-(2,4-dichlorophenyl)acetic acid may contribute to its potential as an intermediate in synthesizing novel therapeutic agents. Its dichloro substitution pattern can influence electronic distribution across the aromatic ring, thereby affecting reactivity and binding interactions with biological macromolecules.

The cyclopropyl group in this compound adds another layer of complexity, as cyclopropanes are known for their strained three-membered ring structure. This strain can be exploited to enhance the bioactivity of molecules by increasing conformational flexibility or by facilitating specific interactions with biological targets. Additionally, the cyclopropyl group can influence metabolic stability, making it a valuable feature for designing drugs with prolonged half-lives or altered pharmacokinetic profiles. The combination of these structural elements suggests that 2-(N-cyclopropylacetamido)-2-(2,4-dichlorophenyl)acetic acid may have applications in developing new chemical entities (CDNs) for therapeutic purposes.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. By leveraging high-throughput virtual screening (HTVS) and molecular dynamics simulations, scientists can identify potential binding pockets and optimize the structure of 2-(N-cyclopropylacetamido)-2-(2,4-dichlorophenyl)acetic acid for improved efficacy. These computational approaches have been instrumental in accelerating drug discovery pipelines and reducing the time required to bring new therapeutics to market.

Moreover, the synthesis of 2-(N-cyclopropylacetamido)-2-(2,4-dichlorophenyl)acetic acid presents an opportunity for methodological innovation in organic chemistry. The preparation of this compound involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. Researchers have explored various synthetic pathways, including condensation reactions between cyclopropylamine derivatives and appropriately substituted acetic anhydrides or chloroacetic acids. These synthetic strategies often involve protecting group strategies to prevent unwanted side reactions and ensure regioselectivity.

The pharmaceutical industry has shown particular interest in compounds that exhibit dual functionality, capable of interacting with multiple targets or modulating different biological pathways simultaneously. The structural features of 2-(N-cyclopropylacetamido)-2-(2,4-dichlorophenyl)acetic acid, such as its amide bond and aromatic substituents, make it a promising candidate for such applications. For example, the amide group can serve as a hinge region for binding to protein receptors, while the dichlorophenyl moiety can engage in hydrophobic interactions or participate in hydrogen bonding networks within biological systems.

In conclusion, 2-(N-cyclopropylacetamido)-2-(2,4-dichlorophenyl)acetic acid (CAS No. 1404958-72-0) represents a fascinating molecule with potential applications in drug discovery and development. Its unique structural composition combines elements that are known to enhance bioactivity and selectivity towards therapeutic targets. As research continues to uncover new methodologies for synthesizing and studying such compounds, 1404958-72-0 may play a significant role in shaping the future of medicinal chemistry.

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